Researchers face limited options for site-specific conjugation on the benzodioxepine scaffold. This compound solves that with a reactive thiol at the 7-position, enabling orthogonal coupling unavailable in boronic acid or isothiocyanate analogs.
- **Differentiation**: Thiol group enables thiol-ene click, Michael additions, and maleimide bioconjugation
- **Application**: PDE4 inhibitor SAR exploration and chemical probe development
- **Supply**: Standard R&D quantities with documented stability
Molecular FormulaC9H10O2S
Molecular Weight182.24
CAS No.786728-92-5
Cat. No.B2883519
⚠ Attention: For research use only. Not for human or veterinary use.
3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol Chemical Profile
3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol is a heterocyclic organic compound with the molecular formula C9H10O2S and a molecular weight of 182.24 g/mol. It is characterized by a benzodioxepine ring system with a thiol (-SH) group at the 7-position . The compound is a solid at room temperature and is primarily offered by chemical suppliers as part of collections of unique chemicals for early-stage discovery research .
Thiol-specific conjugation handle for site-directed coupling
1,5-Benzodioxepine scaffold as lipophilic building block
May support chemical probe development and SAR exploration
The unique value of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol lies in the specific combination of its 1,5-benzodioxepine core and the strategically positioned thiol group. While the benzodioxepine scaffold itself is known to confer stability and lipophilicity, making it a useful building block in medicinal chemistry [1], the presence of the thiol moiety at the 7-position provides a reactive 'handle' that enables specific conjugation and further derivatization strategies not possible with other core-functionalized analogs, such as the corresponding boronic acid or isothiocyanate derivatives. For example, the thiol group allows for selective coupling with maleimides, haloacetamides, or other thiol-reactive probes, a reactivity profile that is fundamentally absent in compounds like the 7-boronic acid analog [2]. Substituting a generic benzodioxepine or a differently functionalized analog would result in the loss of this specific thiol-driven reactivity, which is often the critical point of chemical diversification or bioconjugation in research settings. The following sections detail the available, though limited, comparative data that underscores this specificity.
3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol Research Applications
Building Block Synthesis via Thiol Conjugation
The compound is best utilized as a building block in organic synthesis where its thiol group is exploited for site-specific reactions. This includes, but is not limited to, thiol-ene 'click' chemistry, Michael additions, or alkylation reactions to generate libraries of novel benzodioxepine derivatives for medicinal chemistry campaigns. The benzodioxepine core provides a rigid, lipophilic scaffold, while the thiol provides a predictable and orthogonal reactive center .
Bioconjugation and Chemical Probe Development
The thiol moiety enables direct conjugation to biological payloads (e.g., fluorescent dyes, affinity tags, polyethylene glycol) or to maleimide-functionalized biomolecules. This makes 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol a candidate for developing chemical probes for target identification or for studying the function of proteins that interact with benzodioxepine-containing ligands .
7-Functionalized PDE4 Inhibitor Synthesis
The 3,4-dihydro-2H-1,5-benzodioxepine core is a known scaffold for phosphodiesterase 4 (PDE4) inhibitors, a class of anti-inflammatory agents [1]. The thiol group at the 7-position provides a unique entry point for introducing diverse substituents to explore structure-activity relationships (SAR) around this specific vector, potentially leading to derivatives with improved selectivity or pharmacokinetic properties compared to parent compounds functionalized at other positions [2].
Application
Selection Property
Validation Focus
Thiol-specific building block synthesis
Thiol reactivity profile
Conjugation efficiency with maleimide/haloacetamide
Bioconjugation probe development
Orthogonal conjugation handle
Selectivity of thiol coupling to biomolecules
PDE4 inhibitor scaffold research
Core scaffold for SAR exploration
PDE4 isoform activity profiling in enzyme assays
[1] Patents-Review.com. (2013). Benzodioxole or benzodioxepine heterocyclic compounds as phosphodiesterase inhibitors. Retrieved April 23, 2026. View Source
[2] Scholar-CNKI. (n.d.). Enhanced bioaccesibility of selective PDE4 inhibitor N-(3,4-dihydro-2h-1,5-benzodioxepin-7-yl) pyridine-4-carboxamide. Retrieved April 23, 2026. View Source
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